

solubility and stability of tenofovir disoproxil in organic solvents

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An In-depth Technical Guide to the Solubility and Stability of **Tenofovir Disoproxil** in Organic Solvents

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a pivotal antiretroviral prodrug, widely utilized in the management of HIV-1 infection and chronic hepatitis B.[1][2] As a bisisopropoxycarbonyloxymethyl ester derivative of tenofovir, its efficacy is contingent upon its intracellular conversion to the active metabolite, tenofovir diphosphate.[1][3] The physicochemical properties of TDF, particularly its solubility and stability in organic solvents, are of paramount importance for drug development professionals. These characteristics critically influence formulation strategies, analytical method development, and the overall quality and shelf-life of the final drug product.

This technical guide provides a comprehensive overview of the solubility and stability of TDF in various organic solvents, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers and scientists in their development efforts.

Solubility Profile of Tenofovir Disoproxil Fumarate

The solubility of TDF in organic solvents is a critical parameter for creating stock solutions for laboratory analysis and for developing various dosage forms, including liquid formulations and advanced drug delivery systems. TDF is supplied as a crystalline solid.[4] Its solubility varies



significantly across different organic solvents, reflecting its molecular structure which contains both polar and non-polar moieties.

Quantitative Solubility Data

The following table summarizes the reported solubility of **Tenofovir Disoproxil** Fumarate in common organic solvents. For optimal stability, stock solutions prepared in solvents like ethanol, DMSO, and DMF should be purged with an inert gas.[4]

Organic Solvent	Solubility (mg/mL)	Reference
Methanol (MeOH)	> 80	[5]
Dimethylformamide (DMF)	~ 16	[4]
Dimethyl Sulfoxide (DMSO)	~ 14	[4]
Ethanol	~ 5	[4]
Acetonitrile	Sufficient for stock solution preparation	[2]
Chloroform	Used in mobile phase for HPTLC	[2]

Stability Profile and Degradation Pathways

The stability of TDF is a complex issue, heavily influenced by factors such as pH, temperature, and the presence of nucleophiles or catalysts. The ester linkages in the disoproxil moiety are susceptible to hydrolysis, which is the primary degradation pathway.

Key Degradation Mechanisms

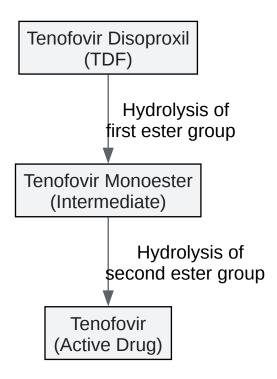
Forced degradation studies reveal that TDF is unstable under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[2][3]

 Hydrolysis: This is the most significant degradation pathway. TDF is particularly sensitive to alkaline hydrolysis.[6] The degradation proceeds via the sequential cleavage of the two ester groups, forming a monoester intermediate and ultimately the active drug, tenofovir.[6][7][8]
The molecule is more stable at an acidic pH of 2 to 3.[7]



- Oxidation: TDF shows degradation when exposed to oxidative conditions, such as hydrogen peroxide.[3]
- Thermal Degradation: The drug is labile to dry and wet heat.[1] Thermal decomposition can occur at temperatures as low as 60-80°C, leading to the formation of multiple degradants, including the monoester.[8][9]
- Photolysis: Some degradation is observed under photolytic conditions.[2]

The primary degradation pathway via hydrolysis is visualized below.



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Caption: Primary hydrolytic degradation pathway of TDF.

Experimental Protocols

Accurate assessment of solubility and stability requires robust and well-defined experimental methods. The following sections detail standardized protocols for these determinations.

Protocol 1: Solubility Determination using the Shake-Flask Method

Foundational & Exploratory



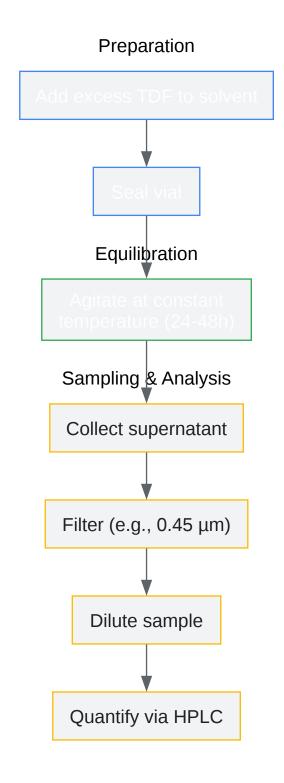


This protocol describes the equilibrium solubility measurement, a gold-standard method for determining the solubility of a crystalline compound.

Methodology:

- Preparation: Add an excess amount of TDF crystalline powder to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
- Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to determine the concentration of TDF.
- Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.





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Caption: Experimental workflow for solubility determination.



Protocol 2: Stability-Indicating RP-HPLC Method for Forced Degradation Studies

This protocol outlines a method for assessing the stability of TDF under various stress conditions, ensuring that the drug peak is resolved from any degradation products.

- 1. Preparation of Stock and Stress Samples:
- Stock Solution: Prepare a stock solution of TDF in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL).[2]
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for a specified duration (e.g., 8 hours). Cool and neutralize with 0.1 N NaOH.
- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified duration (e.g., 2 hours). Cool and neutralize with 0.1 N HCl.
- Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified duration (e.g., 24 hours).
- Thermal Degradation: Expose the solid TDF powder to dry heat (e.g., 80°C) for a set period (e.g., 8 hours).[3] Dissolve the stressed powder in a suitable solvent for analysis.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a defined period.
- 2. Chromatographic Conditions (Example):
- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 analytical column (e.g., 250 x 4.6mm, 5 μm particle size).[3]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Common examples include:
 - Methanol: Water (60:40, v/v).[1]
 - Potassium Dihydrogen Phosphate buffer (pH 3.0): Acetonitrile (70:30 v/v).[3]







• Flow Rate: 1.0 mL/min.[1]

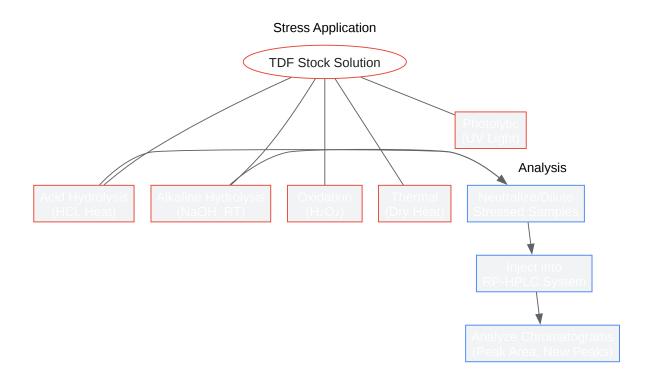
• Detection Wavelength: 260 nm.[1][2][3]

Injection Volume: 20 μL.[3]

3. Analysis:

- Inject the unstressed (control) and stressed samples into the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent TDF peak.
- The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main TDF peak and from each other.





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Caption: General workflow for a forced degradation study of TDF.

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